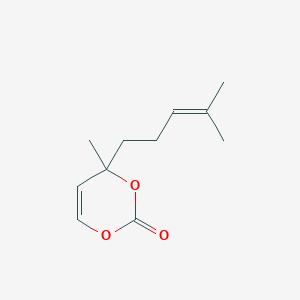
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is a complex organic compound with a unique structure that includes a dioxin ring and a methylpentene side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one typically involves multiple steps. One common method starts with the preparation of 4-methyl-3-penten-1-ol, which is then subjected to cyclization reactions to form the dioxin ring. The reaction conditions often require the use of anhydrous solvents and a controlled atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the dioxin ring.
Common Reagents and Conditions
Common reagents used in these reactions include IBX for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Applications De Recherche Scientifique
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one involves its interaction with specific molecular targets. The dioxin ring can interact with enzymes and receptors, modulating their activity. The methylpentene side chain may also play a role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methyl-1-penten-4-yn-3-ol: Similar in structure but with an acetylenic alcohol group.
3-Penten-2-one, 4-methyl-: Contains a similar pentenone structure but lacks the dioxin ring.
3-Penten-1-ol, 4-methyl-: Similar pentenol structure but without the dioxin ring.
Uniqueness
4-Methyl-4-(4-methylpent-3-en-1-yl)-2H,4H-1,3-dioxin-2-one is unique due to its combination of a dioxin ring and a methylpentene side chain. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propriétés
Numéro CAS |
89929-61-3 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
4-methyl-4-(4-methylpent-3-enyl)-1,3-dioxin-2-one |
InChI |
InChI=1S/C11H16O3/c1-9(2)5-4-6-11(3)7-8-13-10(12)14-11/h5,7-8H,4,6H2,1-3H3 |
Clé InChI |
KCODATZHUIAMQQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1(C=COC(=O)O1)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


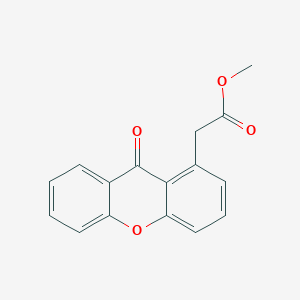
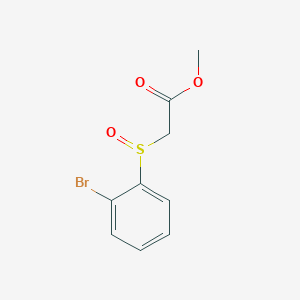
![2,3-Bis[(2,4-dichlorophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14399988.png)
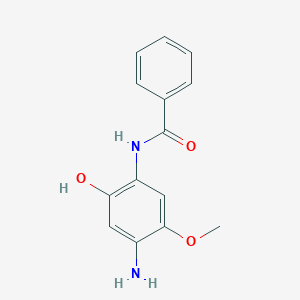
![2-[(Z)-(3-Amino-1-hydroxypyridin-2(1H)-ylidene)amino]benzoic acid](/img/structure/B14400003.png)

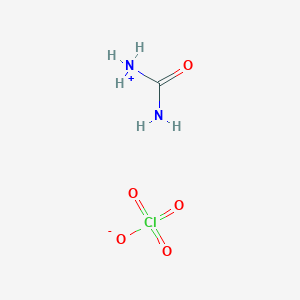
![4-Pentylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14400020.png)
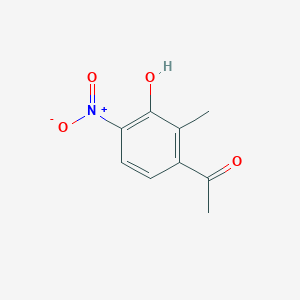
![3-[(Furan-2-yl)methyl]-4,5-diphenyl-1,3-oxazol-2(3H)-one](/img/structure/B14400037.png)
![3-{(E)-[2-(4-Ethoxyphenyl)-2-oxoethylidene]amino}benzoic acid](/img/structure/B14400042.png)
![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)


